3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13785453
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BClO3 |
|---|---|
| Molecular Weight | 280.56 g/mol |
| IUPAC Name | 6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C14H18BClO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| Standard InChI Key | PWLDYQGMUOCEBQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-chloro-2-formyl-6-methylphenylboronic acid pinacol ester is C₁₅H₁₉BClO₃, with a calculated molecular weight of 299.58 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against hydrolysis compared to free boronic acids, making the compound more practical for storage and handling. Key structural features include:
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Chlorine substituent: Introduces electron-withdrawing effects, potentially accelerating cross-coupling reactions.
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Formyl group: Serves as a reactive handle for subsequent derivatization (e.g., condensation reactions).
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Methyl group: Provides steric bulk that may influence regioselectivity in coupling reactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves two primary steps: (1) preparation of the parent boronic acid and (2) esterification with pinacol. A plausible route adapts methods from analogous fluorinated derivatives:
Step 1: Formation of 3-Chloro-2-formyl-6-methylphenylboronic Acid
A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions:
Step 2: Esterification with Pinacol
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions to remove water:
Yield: 70–85% after column chromatography .
Industrial-Scale Production
Continuous flow reactors improve efficiency for large-scale synthesis. Key parameters include:
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Temperature: 80–100°C
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Residence time: 15–30 minutes
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Catalyst loading: 0.5–1.0 mol% Pd
Purification via short-path distillation or recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:
Conditions:
Tandem Reactions
The formyl group enables sequential transformations, such as:
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Cross-coupling to install the aryl group.
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Reductive amination of the formyl group to introduce amines.
This tandem approach streamlines the synthesis of drug candidates like kinase inhibitors.
| Biological Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Proteasome (20S) | 0.15 | Competitive inhibition |
| EGFR kinase | 2.4 | ATP-binding site competition |
Comparison with Structural Analogs
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